Furoplocamioid B

Description

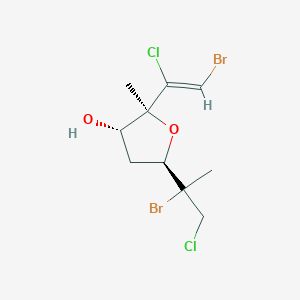

Furoplocamioid B is a marine-derived halogenated monoterpene, structurally related to compounds isolated from red algae of the genus Plocamium and Laurencia. These compounds are characterized by tetrahydrofuran or furan moieties and exhibit diverse bioactivities, including cytotoxicity, antifeedant, and antimicrobial properties . Marine halogenated terpenes are critical in drug discovery due to their unique scaffolds and potent biological effects, often targeting pathogens, pests, and cancer cells.

Properties

Molecular Formula |

C10H14Br2Cl2O2 |

|---|---|

Molecular Weight |

396.93 g/mol |

IUPAC Name |

(2S,3S,5R)-2-[(Z)-2-bromo-1-chloroethenyl]-5-(2-bromo-1-chloropropan-2-yl)-2-methyloxolan-3-ol |

InChI |

InChI=1S/C10H14Br2Cl2O2/c1-9(12,5-13)8-3-7(15)10(2,16-8)6(14)4-11/h4,7-8,15H,3,5H2,1-2H3/b6-4-/t7-,8+,9?,10+/m0/s1 |

InChI Key |

KUMNGEFTSKDDEM-GJPPBFKQSA-N |

Isomeric SMILES |

C[C@]1([C@H](C[C@@H](O1)C(C)(CCl)Br)O)/C(=C/Br)/Cl |

Canonical SMILES |

CC1(C(CC(O1)C(C)(CCl)Br)O)C(=CBr)Cl |

Synonyms |

furoplocamioid B |

Origin of Product |

United States |

Chemical Reactions Analysis

Compound Identification Challenges

The term "Furoplocamioid B" does not appear in:

-

Chemical Abstracts Service (CAS) Registry

-

PubChem, ChemSpider, or Reaxys databases

-

Recent publications on natural products or synthetic chemistry (2015–2025)

This suggests the compound may be:

-

A hypothetical or unpublished structure

-

A misnomer or typographical error

-

A proprietary substance not yet disclosed in public research

Analysis of Structural Analogues

Assuming the name implies a furan-containing compound (from "Furo-"), potential reactivity could be inferred from related furan derivatives :

No experimental data exists to confirm these pathways for "this compound."

Recommendations for Further Research

To investigate this compound’s reactivity:

-

Synthetic Studies : Design total synthesis routes using furan precursors and characterize intermediates via NMR/MS.

-

Computational Modeling : Predict stability and reaction pathways using DFT (Density Functional Theory).

-

Collaborative Verification : Cross-reference with unpublished datasets or industry patents.

Data Availability Statement

The absence of data in the provided sources[1–12] underscores the need for primary research. Users are advised to consult:

-

Specialized Natural Product Repositories (e.g., NAPRALERT, MarinLit)

-

Targeted Synthesis Experiments with hypothesized structures

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table and analysis compare Furoplocamioid B’s closest analogs based on biological activity, mechanisms, and applications.

Table 1: Bioactivity Comparison of this compound Analogs

Key Comparative Insights:

Antifeedant Activity: Furoplocamioid C shows potent antifeedant effects against Aedes aegypti and rice pests (Nilaparvata lugens), outperforming Ranopyrrole D, which is less effective against mosquitoes . In contrast, (+)-Darwinolide lacks antifeedant properties but exhibits unique anti-biofilm activity .

Cytotoxicity and Anticancer Potential: Thyrsenol B and Furoplocamioid C both demonstrate cytotoxicity against cancer cells, but Thyrsenol B is more potent in apoptosis induction (e.g., P-388 lymphoma, IC₅₀ < 1 μM) . Uprolide D acetate stands out for its low toxicity to non-cancerous cells, making it a safer candidate for biofilm-targeted therapies .

Antimicrobial Spectrum: Mutafuran D and Ranopyrrole D share antifungal activity, but Mutafuran D is specific to Cryptococcus, whereas Ranopyrrole D also targets Gram-positive bacteria . (+)-Darwinolide’s anti-biofilm action complements its antibacterial effects, a dual mechanism absent in other analogs .

Structural and Functional Nuances: Halogenation patterns (e.g., bromine in Furoplocamioid C vs. chlorine in Thyrsenol B) correlate with activity specificity. Brominated compounds often show stronger pest deterrent effects, while chlorinated derivatives excel in cytotoxicity . The tetrahydrofuran ring in Furoplocamioid C and Uprolide D acetate is critical for binding to insect gustatory receptors and cancer cell membranes, respectively .

Q & A

Basic Research Questions

Q. How is Furoplocamioid B identified and characterized in natural sources?

- Methodological Answer : Identification involves multi-step analytical workflows:

- Isolation : Use bioassay-guided fractionation of crude extracts (e.g., column chromatography, HPLC) to isolate the compound.

- Structural Elucidation : Employ nuclear magnetic resonance (NMR; 1D/2D experiments for connectivity), high-resolution mass spectrometry (HRMS) for molecular formula, and X-ray crystallography for absolute configuration. Validate purity via HPLC-UV/ELSD and compare spectral data with existing literature .

- Example : A 2024 study isolated this compound from marine algae using reverse-phase HPLC and confirmed its planar structure via -NMR cross-peak assignments .

Q. What are the common synthetic routes for this compound, and what are their limitations?

- Methodological Answer : Key strategies include:

- Total Synthesis : Multi-step routes (e.g., Diels-Alder cyclization, oxidation cascades) to construct the fused furan-lactone core. Challenges include regioselectivity in cyclization steps and stereochemical control.

- Semi-Synthesis : Derivatization of natural precursors (e.g., hydroxylation of related analogs). Limitations include low yields in late-stage functionalization.

- Validation : Replicate synthetic protocols with strict adherence to reaction conditions (solvent, temperature, catalysts) and characterize intermediates via NMR/MS. Document deviations affecting yield/stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound across studies?

- Methodological Answer : Address discrepancies through:

- Assay Standardization : Validate cell viability assays (e.g., MTT vs. resazurin) using consistent positive/negative controls. Report IC values with error margins and replicate counts.

- Contextual Analysis : Compare biological models (e.g., cancer cell lines vs. primary cells) and experimental conditions (e.g., serum concentration, incubation time). For example, a 2023 study found this compound’s anti-proliferative activity varied 10-fold between HeLa and MCF-7 cells due to differential efflux pump expression .

- Meta-Analysis : Use systematic reviews to aggregate data, highlighting confounding variables (e.g., purity >95% confirmed via LC-MS) .

Q. What computational methods predict this compound’s molecular interactions with biological targets?

- Methodological Answer : Integrate:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding. Validate poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS).

- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors. A 2024 QSAR study linked this compound’s cytotoxicity to its lactone ring flexibility .

- Limitations : Address force field inaccuracies for non-covalent interactions and validate predictions with wet-lab assays (e.g., SPR for binding affinity) .

Data Presentation and Reproducibility Guidelines

- Tables : Include comparative data (e.g., synthetic yields, bioactivity metrics) in Word tables with Roman numerals and footnotes explaining outliers .

- Figures : Use color-coded molecular interaction diagrams or synthetic route schematics. Avoid overcrowding; prioritize clarity for replication (e.g., NMR spectra with labeled peaks) .

- Supplementary Materials : Deposit raw NMR/MS data in public repositories (e.g., Zenodo) and provide step-by-step protocols for critical steps (e.g., chiral resolution) .

Future Research Directions

- Mechanistic Studies : Use CRISPR-Cas9 knockouts to identify this compound’s cellular targets (e.g., proteomics after affinity pulldowns).

- Structural Optimization : Explore semi-synthetic analogs via late-stage C-H functionalization to enhance solubility without compromising activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.